molecular formula C28H30O9 B1245518 (1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

Cat. No. B1245518
M. Wt: 510.5 g/mol
InChI Key: HVTFEHJSUSPQBK-IIOAQAAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physalin B is a physalin with antimalarial, antitumour and antimicrobial activities isolated from Physalis angulata. It has a role as an antimalarial, an antineoplastic agent and an antimicrobial agent. It is an enone, a lactone, an organic heteroheptacyclic compound and a physalin.

Scientific Research Applications

Synthetic Methodologies and Applications

  • Chemical Synthesis and Inhibitory Effects : A study by Minematsu et al. (2010) investigated the inhibitory effects of a complex compound on CYP3A4/5 in vitro and in vivo, highlighting the intricate interplay between synthetic compounds and biological systems, which could be relevant for understanding the applications of the compound you're interested in (Minematsu et al., 2010).

  • Transannular Cyclization Reactions : Research by Hayano and Shirahama (1996) on the treatment of specific epoxy compounds leading to novel cyclic products showcases the synthetic versatility and potential applications of complex cyclic structures in creating new chemical entities (Hayano & Shirahama, 1996).

  • Enantiocontrolled Synthesis : Gupta et al. (1984) described a chromatography-free synthesis of a complex compound, emphasizing the importance of enantiocontrolled methods in the synthesis of potentially bioactive molecules, which could be applied to the synthesis and study of the compound you mentioned (Gupta et al., 1984).

  • Pheromone Synthesis : Marukawa and Mori (2002) synthesized specific isomers of a compound identified as the male sex pheromone of a Japanese moth, demonstrating the ecological and biological significance of structurally complex compounds (Marukawa & Mori, 2002).

  • Cycloaddition Reactions : A study by Hall et al. (2000) on the reactions of α-chloronitroso compounds with cyclic dienes leading to cycloadducts provides insights into the synthetic pathways that could be explored for the compound , highlighting the role of cycloaddition reactions in complex molecule synthesis (Hall et al., 2000).

properties

Molecular Formula

C28H30O9

Molecular Weight

510.5 g/mol

IUPAC Name

(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

InChI

InChI=1S/C28H30O9/c1-23-11-18-25(3)28-19(23)20(30)27(37-28,34-12-16(23)21(31)35-18)15-8-7-13-5-4-6-17(29)24(13,2)14(15)9-10-26(28,33)22(32)36-25/h4,6-7,14-16,18-19,33H,5,8-12H2,1-3H3/t14-,15+,16-,18+,19-,23+,24-,25-,26+,27+,28-/m0/s1

InChI Key

HVTFEHJSUSPQBK-IIOAQAAUSA-N

Isomeric SMILES

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7CC=C8CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)OC[C@H]2C(=O)O3)C

SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

Canonical SMILES

CC12CC3C4(C56C1C(=O)C(O5)(C7CC=C8CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)OCC2C(=O)O3)C

synonyms

NSC-287088
physalin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone
Reactant of Route 2
(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone
Reactant of Route 3
(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone
Reactant of Route 4
(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone
Reactant of Route 5
(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone
Reactant of Route 6
(1R,2S,5S,8S,9R,17R,18R,21S,24R,26S,27S)-5-hydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,14-diene-4,10,22,29-tetrone

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